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Abstract
This document provides a detailed protocol for the selective N-Cbz (benzyloxycarbonyl)

deprotection of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine to yield 3-Iodo-L-tyrosine. The

presence of an aryl iodide functionality makes standard catalytic hydrogenolysis challenging

due to the risk of competitive hydrodeiodination. This protocol utilizes a mild and

chemoselective method employing aluminum chloride (AlCl₃) in 1,1,1,3,3,3-

hexafluoroisopropanol (HFIP), which effectively removes the Cbz group while preserving the

iodo-substituent. This method is presented as a robust alternative to traditional techniques,

offering high yields and compatibility with sensitive functional groups.[1][2]

Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in

organic synthesis, particularly in peptide chemistry, owing to its stability under various

conditions.[3] However, its removal often requires conditions that can be incompatible with

sensitive functional groups. The standard method for Cbz deprotection is palladium-catalyzed

hydrogenolysis.[4][5][6] A significant drawback of this approach is its lack of chemoselectivity in

the presence of reducible functionalities such as aryl halides, where competing

hydrodehalogenation can lead to undesired byproducts.[7]

For a substrate like 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, preserving the carbon-iodine

bond is crucial for its intended use in applications such as radio-labeling or as a precursor for
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further cross-coupling reactions. Therefore, a deprotection strategy that is orthogonal to the aryl

iodide is required. Acid-mediated deprotection offers an alternative, but can sometimes require

harsh conditions.[5][8] Recent advancements have highlighted the use of Lewis acids in

fluorinated alcohols as a mild and highly selective method for Cbz cleavage.[1][2][9] The

protocol detailed below is based on the use of aluminum chloride in HFIP, which has

demonstrated excellent functional group tolerance, including for halogens.[1]

Key Experimental Protocol: AlCl₃/HFIP-Mediated
Deprotection
This protocol describes the selective cleavage of the N-Cbz group from 3-Iodo-N-
[(benzyloxy)carbonyl]-L-tyrosine.

Materials and Reagents
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine

Aluminum chloride (AlCl₃), anhydrous

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Ethyl acetate (EtOAc)

Hexanes or Methanol (for chromatography)

Round-bottom flask

Magnetic stirrer and stir bar
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Standard laboratory glassware

Thin-layer chromatography (TLC) plates and developing chamber

Silica gel for column chromatography

Experimental Procedure
Reaction Setup: To a clean, dry round-bottom flask, add 3-Iodo-N-[(benzyloxy)carbonyl]-L-
tyrosine (1.0 eq).

Solvent Addition: Add HFIP to the flask (approximately 0.1 M to 0.2 M concentration of the

substrate). Stir the mixture at room temperature until the starting material is fully dissolved.

Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (typically 1.5 to 2.0 eq)

to the solution in portions. The addition may be exothermic.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by thin-layer chromatography (TLC) or LC-MS analysis until the starting material

is consumed. Reaction times can range from 2 to 16 hours.[1]

Work-up:

Upon completion, dilute the reaction mixture with dichloromethane (DCM).[1]

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until

gas evolution ceases.[1]

Transfer the mixture to a separatory funnel and add deionized water.

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[1]

Combine the organic layers.

Wash the combined organic layers with brine.[1]

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude product.[1]
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Purification: Purify the crude residue by silica gel column chromatography using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate

in hexanes) to afford the pure 3-Iodo-L-tyrosine.[1]

Data Presentation
The following table summarizes the reaction conditions for the AlCl₃/HFIP-mediated

deprotection and compares it with other potential methods, highlighting the advantages in

terms of chemoselectivity.
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Caption: Experimental workflow for the AlCl₃/HFIP-mediated N-Cbz deprotection.
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Conclusion
The protocol utilizing aluminum chloride in HFIP offers a superior method for the N-Cbz

deprotection of 3-Iodo-L-tyrosine, ensuring the preservation of the sensitive aryl iodide moiety.

This approach is characterized by its mild reaction conditions, operational simplicity, and high

chemoselectivity, making it an excellent alternative to traditional hydrogenolysis. Researchers

and professionals in drug development can employ this protocol for the reliable synthesis of

iodinated tyrosine derivatives and other sensitive intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033015#protocol-for-n-cbz-deprotection-of-3-iodo-n-
benzyloxy-carbonyl-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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